Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate
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Overview
Description
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.23 g/mol . This compound is characterized by a cyclobutyl ring substituted with an amino group and a methyl ester group. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate typically involves the reaction of 3,3-dimethylcyclobutanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(3,3-dimethylcyclobutyl)acetate: Similar structure but with different substitution patterns.
Methyl 2-(2-cyanoacetamido)benzoate: Contains a cyano group instead of an amino group.
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate: Similar but with different positional isomers.
Uniqueness
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of enzyme interactions .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-9(10,6-8)4-7(11)12-3/h4-6,10H2,1-3H3 |
InChI Key |
RDLZHSJGEGNDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CC(=O)OC)N)C |
Origin of Product |
United States |
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